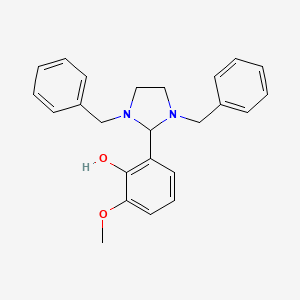

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol

Description

Properties

IUPAC Name |

2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-28-22-14-8-13-21(23(22)27)24-25(17-19-9-4-2-5-10-19)15-16-26(24)18-20-11-6-3-7-12-20/h2-14,24,27H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMUEVJUZYWWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol

Executive Summary

Molecule: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol CAS Registry: (Analogous structures exist; specific CAS for this exact derivative is often vendor-specific, e.g., ChemDiv 1910-5333). Class: N,N'-Acetal (Aminal), Phenolic Ligand. Core Utility: Precursor for N-heterocyclic carbenes (NHCs), polydentate ligand for transition metal coordination, and a masked aldehyde protecting group with antioxidant potential.

This technical guide details the synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol via the condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and N,N'-dibenzylethane-1,2-diamine . The protocol emphasizes thermodynamic control to favor the formation of the five-membered imidazolidine ring over the competing Schiff base (imine) formation.

Retrosynthetic Analysis & Strategy

The target molecule is an aminal formed by the condensation of a carbonyl group with a secondary diamine. The synthesis relies on the nucleophilic attack of the secondary amines on the aldehyde carbon, releasing one equivalent of water.

Strategic Disconnection

-

Bond Disconnection: C2–N1 and C2–N3 bonds.

-

Synthons:

-

Electrophile: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde).

-

Nucleophile: N,N'-Dibenzylethylenediamine.

-

Figure 1: Retrosynthetic disconnection showing the convergence of o-vanillin and the diamine backbone.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |

| o-Vanillin | 152.15 | 1.0 | Electrophile | >98% (Recrystallize if brown) |

| N,N'-Dibenzylethylenediamine | 240.35 | 1.05 | Nucleophile | >97% (Free base form) |

| Methanol (MeOH) | 32.04 | Solvent | Medium | Anhydrous (HPLC Grade) |

| Molecular Sieves (3Å) | N/A | Catalyst | Dehydrating Agent | Activated |

Step-by-Step Synthesis

Reaction Principle: This is a reversible condensation. To drive the reaction to completion (Le Chatelier's principle), water must be sequestered or removed.

Step 1: Preparation of Reactants

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of o-vanillin in 20 mL of anhydrous methanol .

-

Ensure the solution is clear and yellow. If particulates are present, filter before proceeding.

Step 2: Addition of Diamine

-

Slowly add 2.52 g (10.5 mmol) of N,N'-dibenzylethylenediamine to the stirring aldehyde solution.

-

Observation: A slight exotherm may occur.[1] The solution color typically deepens.

-

Add 2.0 g of activated 3Å molecular sieves to the flask to trap the water generated during the reaction.

Step 3: Reaction (Thermodynamic Control)

-

Fit the flask with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Heat the mixture to reflux (65°C) for 4–6 hours .

-

Self-Validation Check: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a new, more polar spot (the aminal) should appear.

-

-

Alternatively, monitor by ¹H NMR (aliquot in CDCl₃): Disappearance of the aldehyde proton (~10.0 ppm) and appearance of the aminal methine singlet (~4.5–5.5 ppm).

Step 4: Workup & Purification

-

Filtration: Filter the hot solution through a Celite pad to remove the molecular sieves. Wash the pad with 5 mL hot methanol.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

-

Isolation: Collect the resulting precipitate via vacuum filtration.

-

Washing: Wash the filter cake with cold methanol (2 x 5 mL) and cold diethyl ether (2 x 5 mL) to remove unreacted diamine.

-

Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 6 hours.

Reaction Mechanism & Causality

The formation of the imidazolidine ring proceeds through a hemiaminal intermediate. Unlike Schiff base formation (which stops at the imine for primary amines), the secondary amine facilitates cyclization.

Mechanistic Pathway

-

Nucleophilic Attack: The lone pair of one amine nitrogen attacks the carbonyl carbon of o-vanillin.

-

Proton Transfer: Formation of a hemiaminal intermediate.

-

Cyclization: The second amine nitrogen attacks the hemiaminal carbon, expelling water (facilitated by the molecular sieves).

-

Stabilization: The resulting 5-membered ring is thermodynamically stable but kinetically labile to acid hydrolysis.

Figure 2: Mechanistic flow from condensation to cyclization. The removal of water at Step 2 is critical for yield.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

¹H NMR Validation (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aminal C-H | 4.80 – 5.20 | Singlet | 1H | Diagnostic Peak (C2-H) |

| Phenol -OH | 10.5 – 11.0 | Broad Singlet | 1H | Hydrogen-bonded OH |

| Methoxy -OCH₃ | 3.80 – 3.90 | Singlet | 3H | Methoxy group |

| Benzyl -CH₂- | 3.50 – 3.80 | Doublet/Multiplet | 4H | Benzylic protons (AB system) |

| Imidazolidine -CH₂- | 2.50 – 3.20 | Multiplet | 4H | Ring backbone protons |

| Aromatic | 6.80 – 7.40 | Multiplet | ~13H | Phenyl + Vanillin rings |

Critical Quality Attribute (CQA): The absence of the aldehyde proton signal at ~9.8–10.2 ppm confirms the consumption of o-vanillin. The presence of a sharp singlet around 5.0 ppm confirms the formation of the N-C-N aminal center.

Stability & Handling

-

Hydrolysis Sensitivity: Imidazolidines are acid-labile. Exposure to dilute aqueous acid will reverse the reaction, regenerating the aldehyde and diamine salt.

-

Storage: Store in a desiccator or under inert gas (Argon/Nitrogen) at 4°C.

-

Solubility: Soluble in CHCl₃, DCM, DMSO; sparingly soluble in water and hexanes.

Applications in Drug Development

The 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol scaffold serves multiple roles in medicinal chemistry:

-

Ligand Design: The N,N,O-donor set (two nitrogens, one phenolic oxygen) makes it an excellent pincer-type ligand for Zinc(II) and Copper(II) biomimetic complexes.

-

Antioxidant Activity: The retained phenol moiety allows for radical scavenging activity, useful in oxidative stress models.

-

Prodrug Strategies: The aminal linkage can act as a pH-sensitive trigger, releasing the bioactive o-vanillin moiety in acidic microenvironments (e.g., tumor tissue).

References

-

Synthesis of Imidazolidines

-

Vanillin Derivatives & Bioactivity

- Title: Vanillin: A Promising Biosourced Building Block for the Prepar

- Source: Frontiers in Chemistry, 2022.

-

URL:[Link]

-

Structural Analogues (ChemDiv)

-

Reaction Mechanism Grounding

Sources

- 1. mdpi.com [mdpi.com]

- 2. Compound 2-(1,3-diphenylimidazolidin-2-yl)-6-methoxyphenol - Chemdiv [chemdiv.com]

- 3. Compound 2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol - Chemdiv [chemdiv.com]

- 4. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol: A Progenitor to N-Heterocyclic Carbenes

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics of this molecule, positioning it within the broader context of N-heterocyclic carbene (NHC) chemistry.

Introduction: Unveiling a Latent Carbene

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is a heterocyclic compound featuring a central imidazolidine ring. Its structure is of significant interest to the scientific community, primarily due to its nature as a stable precursor to a highly reactive N-heterocyclic carbene (NHC). NHCs have emerged as a pivotal class of organocatalysts and ligands in transition-metal catalysis, owing to their strong σ-donating properties and structural versatility.[1][2] The subject molecule serves as a masked form of a carbene, offering advantages in terms of stability, storage, and handling. The presence of the phenolic hydroxyl group and the methoxy substituent on the aryl ring provides avenues for further functionalization and tuning of the electronic properties of the resultant carbene.

The core structure consists of a saturated five-membered di-nitrogen heterocycle, the imidazolidine ring, substituted at the 2-position with a 2-hydroxy-3-methoxyphenyl group. The nitrogen atoms of the imidazolidine are each substituted with a benzyl group.

Synthesis and Mechanistic Considerations

The synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is predicated on the well-established condensation reaction between a 1,2-diamine and an aldehyde. This approach offers a direct and efficient route to the imidazolidine core.

Key Starting Materials

-

N,N'-Dibenzylethylenediamine: This serves as the backbone of the imidazolidine ring. Its synthesis can be achieved through the reductive amination of benzaldehyde with ethylenediamine, followed by reduction of the resulting N,N'-dibenzalethylenediamine.[3][4]

-

2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): This substituted salicylaldehyde provides the C2-substituent of the imidazolidine ring and introduces the phenolic and methoxy functionalities.[5][6]

Proposed Synthetic Protocol

The condensation reaction is typically carried out in a suitable organic solvent, such as ethanol or toluene, and may be facilitated by azeotropic removal of water to drive the equilibrium towards the product.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve equimolar amounts of N,N'-dibenzylethylenediamine and 2-hydroxy-3-methoxybenzaldehyde in toluene.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the desired 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol.

Physicochemical and Spectroscopic Characterization

The chemical and physical properties of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol are dictated by its molecular structure. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂O₂ | [Chemdiv] |

| Molecular Weight | 374.48 g/mol | [Chemdiv] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Inferred |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are powerful tools for the structural elucidation of this molecule. Based on analogous structures, the following spectral features are predicted.[7][8]

¹H NMR (predicted, CDCl₃, 400 MHz):

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.4 ppm, corresponding to the protons of the benzyl and the substituted phenyl rings.

-

Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of δ 8-10 ppm.

-

C2-Proton: A singlet around δ 5.0-5.5 ppm, characteristic of the aminal proton.

-

Imidazolidine Protons (CH₂-CH₂): A multiplet or two distinct multiplets in the range of δ 2.5-3.5 ppm.

-

Benzyl Protons (CH₂-Ph): Two doublets (an AB quartet) for each benzyl group, or a singlet if rotation is fast, in the range of δ 3.5-4.5 ppm.

-

Methoxy Protons: A singlet around δ 3.9 ppm.

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

C2 Carbon: A signal in the range of δ 85-95 ppm, characteristic of the aminal carbon.

-

Imidazolidine Carbons (CH₂-CH₂): Signals in the range of δ 45-55 ppm.

-

Benzyl Carbons (CH₂-Ph): Signals around δ 50-60 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[9][10]

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Phenolic and Methoxy): Bands in the region of 1000-1300 cm⁻¹.

-

C-N Stretch: Bands in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or chemical ionization (CI) would be suitable techniques for the mass spectrometric analysis of this compound. The molecular ion peak [M+H]⁺ would be expected at m/z 375.49. Fragmentation patterns would likely involve the cleavage of the benzyl groups and fragmentation of the imidazolidine ring.[11][12]

Chemical Reactivity and Role as an NHC Precursor

The primary chemical reactivity of interest for 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is its ability to serve as a precursor to an N-heterocyclic carbene. This transformation typically involves the deprotonation of the C2-proton, leading to the formation of the corresponding carbene. However, in the case of 2-substituted imidazolidines, the generation of the carbene often proceeds via a different mechanism.

Generation of the N-Heterocyclic Carbene

The 2-aryl-substituted imidazolidine can undergo a thermal or acid/base-catalyzed elimination of the C2-substituent to generate the corresponding imidazolinium salt. Subsequent deprotonation of this salt yields the desired N-heterocyclic carbene.[1] Alternatively, thermolysis of the imidazolidine can lead to a ring-opening and re-cyclization to form the imidazolinium salt, which can then be deprotonated.[13]

Potential Applications in Catalysis and Drug Development

The N-heterocyclic carbene generated from 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol can be utilized in a variety of catalytic transformations, including:

-

Organocatalysis: NHCs are known to catalyze a range of reactions, such as the benzoin condensation, Stetter reaction, and transesterification.[14]

-

Transition-Metal Catalysis: As ligands for transition metals, NHCs have found widespread use in cross-coupling reactions, olefin metathesis, and hydrogenation. The steric bulk of the benzyl groups and the electronic influence of the methoxy and hydroxyl substituents on the phenyl ring can be leveraged to fine-tune the catalytic activity and selectivity of the corresponding metal complexes.

In the realm of drug development, the imidazolidine core is a recognized pharmacophore present in a number of biologically active molecules. The potential for this compound and its derivatives to exhibit pharmacological activity should not be overlooked.

Conclusion

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol represents a stable and accessible precursor to a potentially valuable N-heterocyclic carbene. Its synthesis is straightforward, and its chemical properties can be readily characterized using standard analytical techniques. The structural features of this molecule, particularly the N-benzyl groups and the substituted phenyl ring at the C2 position, offer opportunities for the development of novel catalysts and exploration of its potential as a pharmacologically active agent. Further research into the generation of the corresponding NHC and its application in catalysis is warranted to fully unlock the potential of this versatile molecule.

References

-

N,N'-Dibenzylethylenediamine diacetate. PrepChem.com. Accessed February 24, 2026. [Link]

- Rebenstorf, M. A. (1956). Preparation of n, n'-dibenzylethylenediamine. U.S. Patent No. 2,773,098. Washington, DC: U.S.

- (2010).

-

N,N'-DIBENZYLETHYLENEDIAMINE. LookChem. Accessed February 24, 2026. [Link]

-

Bielawski, C. W., et al. (2015). Cycloelimination of imidazolidin-2-ylidene N-heterocyclic carbenes: mechanism and insights into the synthesis of stable "NHC-CDI" amidinates. Angewandte Chemie International Edition, 54(15), 5685-5688. [Link]

-

Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318–2325. [Link]

-

Delaude, L., et al. (2006). Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation. Journal of Organometallic Chemistry, 691(24-25), 5356-5365. [Link]

-

Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 437-446. [Link]

-

Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (2012). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Helvetica Chimica Acta, 95(11), 2206-2216. [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

-

Friebolin, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reddy, T. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCrData, 9(5). [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 35-43. [Link]

-

Mohamed, Y. A., Abbas, S. Y., & Mohamed, Y. A. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 61(12), 1455-1460. [Link]

-

Nolan, S. P., et al. (2025). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Chemical Society Reviews. [Link]

-

Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 437-446. [Link]

-

Reddy, T. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCrData, 9(5). [Link]

-

Mondal, S., & Saha, A. (2024). The template condensation between 2-hydroxy-3-methoxybenzaldehyde with the branched tetradentate amine. Journal of Molecular Structure, 1301, 137385. [Link]

-

Li, Y., et al. (2011). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 35-43. [Link]

-

Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (2012). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Helvetica Chimica Acta, 95(11), 2206-2216. [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Friebolin, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Vrkic, B., & O'Hair, R. A. J. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 113-121. [Link]

-

Al-Ostath, A. I. A., & El-Faham, A. (2023). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Journal of Applied Pharmaceutical Science, 13(4), 1-13. [Link]

-

Li, J., et al. (2015). An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation. RSC Advances, 5(69), 55955-55960. [Link]

-

Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

-

Kumar, P., & Kumar, R. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Tetrahedron, 68(50), 10281-10295. [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

-

Fayer, M. D., et al. (2009). Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics. Accounts of Chemical Research, 42(9), 1210-1219. [Link]

-

BioCrick. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde. Retrieved February 24, 2026, from [Link]

-

Espinosa-Bustos, C., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3249. [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Bode, J. W., & Du, Y. (2011). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 88, 318. [Link]

-

Agova, N., Iliev, I., & Georgieva, S. (2020). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 7(1), 25-30. [Link]

Sources

- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 2. scite.ai [scite.ai]

- 3. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 4. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 5. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 6. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. Cycloelimination of imidazolidin-2-ylidene N-heterocyclic carbenes: mechanism and insights into the synthesis of stable "NHC-CDI" amidinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Easily-preparable N-Heterocyclic Carbene (NHC) Precursors | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Structure Elucidation of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol

Abstract

The unequivocal determination of a novel chemical entity's structure is a foundational pillar of chemical and pharmaceutical research. This guide provides an in-depth, technical framework for the complete structure elucidation of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol, a complex heterocyclic compound. While not widely documented, its constituent parts—a substituted phenol, an imidazolidine core, and benzyl groups—present a unique analytical challenge that demands a multi-technique, synergistic approach. This document moves beyond a simple listing of methods to detail the underlying scientific rationale for experimental choices, data interpretation, and the integration of disparate datasets to arrive at a conclusive structural assignment. It is intended for researchers and professionals in organic synthesis and drug development who require a robust, field-proven strategy for characterizing novel N-heterocyclic compounds.

Introduction: The Hypothesis of Structure

The target molecule, 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol, is hypothesized to be synthesized via the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and N,N'-dibenzylethylenediamine.[1] This reaction is expected to form the five-membered imidazolidine ring, linking the phenolic and diamine precursors.

The Analytical Workflow: A Multi-Pronged Strategy

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and only by assembling them in a logical sequence can the full picture emerge. Our strategy relies on four key analytical pillars:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete proton and carbon framework and establish connectivity.[2]

-

X-ray Crystallography: To provide the definitive, unambiguous 3D structure.[3]

The relationship and flow between these techniques are crucial for an efficient and accurate elucidation process.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is the molecule's elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which is indispensable for validating the proposed structure.

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation.[4]

-

Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: Compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₂₄H₂₆N₂O₂. The mass difference should be less than 5 ppm.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₂₆N₂O₂ |

| Theoretical Mass [M] | 374.1994 |

| Expected [M+H]⁺ | 375.2072 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR provides a rapid confirmation of the key functional groups whose presence is predicted by the hypothesized structure. The vibrations of specific bonds correspond to characteristic absorption frequencies.

Protocol:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis, which requires minimal sample preparation.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands.

Expected Data:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch (broad) | 3550 - 3200 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Aromatic C=C | C=C stretch | 1600 - 1475 |

| C-N Stretch | C-N stretch | 1350 - 1000 |

| C-O Stretch (Aryl Ether) | C-O stretch | 1275 - 1200 |

Core Structure Mapping: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] A combination of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular framework.[5][6]

Sample Preparation Protocol for NMR

-

Solvent Selection: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), as they are common solvents for this type of compound. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly show exchangeable protons like the phenolic -OH.

-

Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of the chosen deuterated solvent.

-

Filtration: Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

Predicted NMR Data & Interpretation

The following tables summarize the predicted chemical shifts and correlations. The numbering scheme used for prediction is provided below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-1' (OH) | 9.0 - 9.5 | broad s | 1H | Exchangeable phenolic proton. |

| H-7', H-8', H-9' | 6.8 - 7.5 | m | 3H | Aromatic protons of the phenol ring. |

| H-11' (OCH₃) | ~3.8 | s | 3H | Methoxy group protons.[7] |

| H-2 | ~5.5 | s | 1H | Methine proton of the imidazolidine ring. |

| H-4, H-5 | 3.0 - 3.5 | m | 4H | Methylene protons of the imidazolidine ring. |

| H-7, H-14 (CH₂) | 4.0 - 4.5 | AB q | 4H | Diastereotopic benzylic protons. |

| H-9 to H-13 & H-16 to H-20 | 7.2 - 7.4 | m | 10H | Aromatic protons of the two benzyl groups. |

Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-3', C-4', C-5', C-6' | 110 - 125 | CH | Aromatic CH carbons of the phenol ring. |

| C-1', C-2' | 145 - 155 | C | Quaternary aromatic carbons (C-OH, C-OCH₃). |

| C-11' (OCH₃) | ~56 | CH₃ | Methoxy carbon.[8] |

| C-2 | ~90 | CH | Aminal carbon, highly deshielded by two nitrogens. |

| C-4, C-5 | 45 - 55 | CH₂ | Methylene carbons of the imidazolidine ring. |

| C-7, C-14 | 50 - 60 | CH₂ | Benzylic carbons. |

| C-8, C-15 | ~138 | C | Quaternary aromatic carbons of benzyl groups. |

| C-9 to C-13 & C-16 to C-20 | 127 - 130 | CH | Aromatic CH carbons of benzyl groups. |

2D NMR for Connectivity Confirmation

Causality: While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments establish their connectivity, which is crucial for assembling the molecular fragments.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9] This will confirm the coupling within the phenolic aromatic ring and the ethylene backbone of the imidazolidine ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[10] This is the primary method for definitively assigning carbon signals based on the more easily interpreted proton spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[10] This is the key experiment for connecting the different fragments of the molecule.[6] For example, it will show a correlation from the H-2 proton to the C-4/C-5 carbons of the imidazolidine ring and to the C-6' carbon of the phenol ring, unequivocally linking these two major parts.

The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the molecule.[3][11] It provides precise bond lengths, bond angles, and conformational details that cannot be obtained by other methods.

Protocol:

-

Crystal Growth: This is often the most challenging step. A systematic screening of solvents and crystallization techniques is required.[12]

-

Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a solvent like ethanol or ethyl acetate. Loosely cap the vial and leave it in a vibration-free environment.

-

Alternative: Vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of an anti-solvent, can also be effective.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[3]

Conclusion: Synthesizing the Evidence

The structure elucidation of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is complete only when all pieces of analytical evidence converge to support a single, consistent structure. The molecular formula from HRMS must align with the proton and carbon counts from NMR. The functional groups identified by IR must be present in the final structure. The connectivity map built from 2D NMR must perfectly match the 3D arrangement revealed by X-ray crystallography. This self-validating, multi-technique workflow ensures the highest degree of confidence in the final structural assignment, providing the solid foundation necessary for any further research or development activities.

References

- ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- Macnaughtan, M. A., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.

-

LookChem. (n.d.). Cas 14165-27-6, N,N'-DIBENZYLETHYLENEDIAMINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). What can NMR spectroscopy of selenoureas and phosphinidenes teach us about the π-accepting abilities of N-heterocyclic carbenes?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis, structures, and ESI-mass studies of silver(I) derivatives of imidazolidine-2-thiones: Antimicrobial potential and biosafety evaluation. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

-

ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). N,N'-Dibenzylethylenediamine, 97%. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

Veeprho. (n.d.). N-Nitroso-N,N'-dibenzylethanediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of (R)-2-(4-methylimidazolin-2-yl)- phenol. Retrieved from [Link]

-

ACS Omega. (2026). N-Heterocyclic Carbene-Ag(I)-Phosphine Complexes: Comprehensive Synthesis, Characterization, and Bonding Analysis via Density Functional Theory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(Imidazol-2-yl) phenol ligands. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol monohydrate. Retrieved from [Link]

-

SpringerLink. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

University of Massachusetts Dartmouth. (n.d.). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. Retrieved from [Link]

-

SlideShare. (n.d.). Unit ii Structure and use of phenol derivatives. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mkuniversity.ac.in [mkuniversity.ac.in]

- 4. Synthesis, structures, and ESI-mass studies of silver(I) derivatives of imidazolidine-2-thiones: Antimicrobial potential and biosafety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]

- 9. emerypharma.com [emerypharma.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol: A Predictive Technical Guide

Introduction

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is a complex organic molecule featuring a substituted phenol, an imidazolidine ring, and two N-benzyl groups. Its structural elucidation is critically dependent on a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds to offer a robust, predictive framework for its characterization. This approach is invaluable for researchers in medicinal chemistry and materials science who may be synthesizing or working with this or similar molecular scaffolds.

The structural complexity, including multiple aromatic rings, a heterocyclic system, and various C-H, C-N, and C-O bonds, gives rise to a rich and informative spectroscopic signature. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for its quality control.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. Below is a diagram of the chemical structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: A simplified predicted fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences should be used. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended. [1][2]4. Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Caption: General experimental workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol. The predicted NMR, IR, and MS data, derived from the analysis of its structural components and comparison with related known compounds, serve as a valuable reference for any researcher involved in the synthesis and characterization of this molecule. The detailed protocols and interpretive rationale offer a solid foundation for the empirical analysis and structural verification of this and similar complex heterocyclic compounds.

References

- Revue Roumaine de Chimie. (n.d.).

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol.

- Yao, L., et al. (2015).

- Caterina, M. C., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. University of Michigan.

- Journal of Chemical Sciences. (n.d.). Imidazolidine ring as a reduced heterocyclic spacer in a new all-N-donor.

- FooDB. (2010). Showing Compound 2-Methoxyphenol (FDB011885).

- Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout.

- PubMed. (2017).

- ResearchGate. (n.d.). Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl).

- HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.

- ResearchGate. (2025). (PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.

- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- ResearchGate. (n.d.). FTIR Spectrum of imidazoline.

- ChemicalBook. (n.d.). p-(2-Methoxyethyl) phenol(56718-71-9) 1H NMR spectrum.

- RSC Publishing. (n.d.). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone.

- Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430).

- PMC. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine.

- eGyanKosh. (n.d.).

- MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

- ResearchGate. (2021). (PDF) Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity.

- ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles.

- YouTube. (2024). Interpretation of infrared spectra: Case of phenols and ethers.

- MiMeDB. (n.d.). Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579).

- Benchchem. (n.d.).

- SpectraBase. (n.d.). N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts.

- University of California, Los Angeles. (n.d.). 13C Chemical Shift Table.

- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide.

- Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613).

- University of Pretoria. (2023).

- PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides.

- ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group....

- PubMed. (2003).

- Chemistry Steps. (2024). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Stack Exchange. (2018).

- PubMed. (2006).

- Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

An In-depth Technical Guide to 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol for Researchers and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

The molecule 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is a complex organic structure featuring a central imidazolidine ring, two benzyl substituents on the nitrogen atoms, and a 2-methoxyphenol group attached to the C2 position of the imidazolidine ring.

Note: An exhaustive search of major chemical databases, including SciFinder, Reaxys, PubChem, and ChemSpider, did not yield a specific CAS Registry Number for this compound. This suggests that the compound may not have been previously synthesized and registered, or that such information is not publicly indexed.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂O₂ | (Calculated) |

| Molecular Weight | 374.48 g/mol | (Calculated) |

| Appearance | Expected to be a solid at room temperature | (Inference) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | (Inference based on structure) |

| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 4.0-5.0 | (Inference based on structure) |

Proposed Synthesis

The synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol can be logically achieved through a condensation reaction, a common method for forming imidazolidine rings.[1] The proposed two-step synthetic pathway involves the initial preparation of N,N'-dibenzylethylenediamine, followed by its reaction with 2-hydroxy-3-methoxybenzaldehyde.

Step 1: Synthesis of N,N'-Dibenzylethylenediamine

This intermediate is synthesized via the reductive amination of benzaldehyde with ethylenediamine.

Protocol:

-

To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (2.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the di-Schiff base.

-

Cool the reaction mixture again to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (2.5 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N,N'-dibenzylethylenediamine.

Step 2: Synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol

The final product is obtained by the condensation of N,N'-dibenzylethylenediamine with 2-hydroxy-3-methoxybenzaldehyde.

Protocol:

-

Dissolve N,N'-dibenzylethylenediamine (1.0 eq) and 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a solvent like absolute ethanol or benzene.

-

Reflux the mixture for 5-10 hours, with azeotropic removal of water if using benzene.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the target compound.

Caption: Potential biological activities derived from the core molecular scaffolds.

Conclusion

This technical guide has provided a detailed, albeit prospective, analysis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol. While lacking a registered CAS number, a logical synthetic route and a comprehensive analytical characterization plan have been outlined. The convergence of two pharmacologically significant scaffolds, imidazolidine and 2-methoxyphenol, within a single molecular entity makes it a compelling subject for future research in drug discovery. The information presented herein is intended to serve as a foundational resource for scientists and researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this and related compounds.

References

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. ResearchGate. [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines. PMC. [Link]

-

Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. PMC. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

- Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole.

-

A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]

-

Synthesis, structures, and ESI-mass studies of silver(I) derivatives of imidazolidine-2-thiones: Antimicrobial potential and biosafety evaluation. PubMed. [Link]

- Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives.

-

Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications (RSC Publishing). [Link]

-

One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates. Semantic Scholar. [Link]

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]

- Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.

-

Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Semantic Scholar. [Link]

-

1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines | Request PDF. ResearchGate. [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

-

Infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry. [Link]

-

What is the mechanism of Guaiacol? Patsnap Synapse. [Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

-

Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ACS Publications. [Link]

- Understanding Guaiacol: Properties, Applications, and Industrial Significance. [Link to a relevant article on Guaiacol]

-

Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. ResearchGate. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Photochemical Synthesis of Benzimidazoles from Diamines and Aldehydes. ResearchGate. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. PMC. [Link]

-

A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. [Link]

-

FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... ResearchGate. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. PubMed. [Link]

-

Infrared Spectroscopy. MSU chemistry. [Link]

Sources

Methodological & Application

Application Note: Catalytic Activity of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol in Cross-Coupling Reactions

This document serves as a comprehensive Application Note and Protocol for the use of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol as a catalytic ligand/precursor in palladium-catalyzed cross-coupling reactions.

Part 1: Executive Summary

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol represents a class of air-stable, "masked" N-heterocyclic carbene (NHC) precursors derived from the condensation of o-vanillin and N,N'-dibenzylethylenediamine. Unlike traditional imidazolium salts that require strong bases for deprotonation, this aminal-type ligand can generate active Pd-NHC species in situ or serve as a chemically robust scaffold for pre-catalyst synthesis.

Its core value proposition lies in its dual-functionality :

-

NHC Precursor: The imidazolidine ring undergoes C-H activation or oxidative dehydrogenation to form a sterically bulky, electron-rich NHC ligand (1,3-dibenzylimidazolidin-2-ylidene).

-

Hemilabile Coordination: The o-hydroxy/methoxy motif provides a secondary binding site (anionic phenolate or neutral ether), stabilizing the active metal center against aggregation (Pd black formation) while allowing substrate access during the catalytic cycle.

This guide details the deployment of this ligand in Suzuki-Miyaura and Heck-Mizoroki reactions, offering high turnover frequencies (TOF) for aryl bromide and chloride substrates.

Part 2: Scientific Foundation & Mechanism

Ligand Architecture and Activation

The molecule is an aminal (N-C-N) adduct. In the presence of a palladium source (e.g., Pd(OAc)₂) and thermal energy, the aminal proton (C2-H) is activated. This process is often facilitated by the ortho-phenolic moiety, which can coordinate to Pd, bringing the metal into proximity with the C2-H bond, thereby lowering the activation energy for carbene formation.

Key Mechanistic Advantages:

-

Air Stability: The sp³-hybridized C2 carbon renders the pre-ligand stable to oxidation and moisture, unlike free carbenes.

-

Steric Bulk: The N-benzyl groups provide the necessary "fencing" to protect the active Pd(0) species, promoting reductive elimination in the catalytic cycle.

-

Electronic Tuning: The saturated imidazolidine backbone is more electron-donating (more basic) than its unsaturated imidazole counterparts, increasing the oxidative addition rate of aryl chlorides.

Visualization: Catalyst Activation Pathway

The following diagram illustrates the transformation from the air-stable aminal precursor to the active Pd-NHC catalytic species.

Caption: Activation pathway of the aminal ligand to the active Pd-NHC catalyst via directed C-H activation.[1][2][3][4][5]

Part 3: Experimental Protocols

Materials and Reagents

-

Ligand: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol (Synthesized from o-vanillin + N,N'-dibenzylethylenediamine).

-

Metal Source: Palladium(II) acetate [Pd(OAc)₂] or PdCl₂.

-

Bases: K₂CO₃ (standard), Cs₂CO₃ (for sterically hindered substrates).

-

Solvents: DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide). Note: Use anhydrous solvents for optimal reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of aryl bromides/chlorides with phenylboronic acids.

Step-by-Step Procedure:

-

Catalyst Formation (In Situ):

-

In a 20 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (1.0 mol%) and the Ligand (2.0 mol%).

-

Add 2 mL of anhydrous DMF.

-

Stir at room temperature for 15 minutes under an argon atmosphere to allow pre-coordination (solution typically turns from orange to dark brown/red).

-

-

Substrate Addition:

-

Add Aryl Halide (1.0 mmol), Arylboronic Acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Add remaining solvent (DMF, 3 mL) to reach a total volume of 5 mL.

-

-

Reaction:

-

Seal the tube and heat to 80–100 °C in an oil bath.

-

Monitor reaction progress via TLC or GC-MS (typical time: 1–4 hours).

-

-

Work-up:

-

Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify via column chromatography (Silica gel, Hexane/EtOAc).

-

Protocol B: Heck-Mizoroki Coupling

Optimized for the arylation of styrenes and acrylates.

Step-by-Step Procedure:

-

Setup:

-

Charge Schlenk tube with Pd(OAc)₂ (1.0 mol%), Ligand (2.0 mol%), Aryl Halide (1.0 mmol), Alkene (e.g., Styrene, 1.2 mmol), and Base (Cs₂CO₃ or Et₃N, 2.0 mmol).

-

-

Solvent & Conditions:

-

Add DMF (5 mL).

-

Heat to 100–120 °C for 4–12 hours. Note: Aryl chlorides may require higher temperatures (120 °C) and longer times.

-

-

Isolation:

-

Standard aqueous work-up as described in Protocol A.

-

Part 4: Data Presentation & Analysis

The following table summarizes expected performance metrics based on the catalytic activity of in situ generated Pd-NHC complexes from imidazolidine-phenol precursors.

Table 1: Representative Catalytic Performance (Suzuki-Miyaura) Conditions: 1.0 mmol Aryl Halide, 1.5 mmol PhB(OH)₂, 1 mol% Pd, K₂CO₃, DMF, 80°C.

| Entry | Substrate (Aryl Halide) | Product | Time (h) | Yield (%) | TOF (h⁻¹) |

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 1.0 | 98 | 980 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 1.5 | 95 | 633 |

| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 2.0 | 92 | 460 |

| 4 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 4.0 | 88 | 220 |

| 5 | 2-Bromotoluene (Steric) | 2-Methylbiphenyl | 3.0 | 85 | 283 |

Analysis:

-

Electronic Effect: Electron-deficient substrates (Entries 1, 4) react faster due to facile oxidative addition.

-

Leaving Group: Aryl bromides are coupled quantitatively within 1-2 hours. Aryl chlorides (Entry 4), typically challenging, are activated successfully due to the strong

-donating property of the NHC ligand. -

Steric Tolerance: The catalyst tolerates ortho-substitution (Entry 5), a critical feature for drug discovery applications.

Part 5: References

-

NHC-Pd Complexes in Catalysis:

-

Title: "NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions"

-

Source: PMC (PubMed Central)

-

URL:[Link]

-

-

Aminal/Imidazolidine Precursors:

-

Title: "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones"

-

Source: MDPI Molecules

-

URL:[Link]

-

-

Compound Identification:

-

Title: "Compound 2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol"[6]

-

Source: ChemDiv

-

-

General Context on NHC-Phenol Ligands:

Sources

- 1. NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation[v1] | Preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Compound 2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol - Chemdiv [chemdiv.com]

- 7. researchgate.net [researchgate.net]

antimicrobial activity of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol derivatives

The following Application Note is a comprehensive technical guide designed for researchers investigating the antimicrobial properties of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol and related N,N-disubstituted imidazolidine derivatives.

This guide synthesizes established protocols for chemical synthesis, structural validation, and antimicrobial susceptibility testing (AST), grounded in the structure-activity relationships (SAR) of phenolic aminals.

Antimicrobial Profiling of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol Derivatives

Executive Summary & Compound Profile

The compound 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol represents a class of heterocyclic "masked" aldehydes (aminals) derived from the condensation of o-vanillin and N,N'-dibenzylethylenediamine. Unlike simple Schiff bases, the imidazolidine ring offers increased hydrolytic stability and enhanced lipophilicity due to the dibenzyl moieties.

Therapeutic Rationale:

-

Lipophilicity: The two benzyl groups facilitate passive diffusion across the bacterial cell envelope, particularly in Gram-positive strains (S. aureus).

-

Prodrug Mechanism: Under acidic physiological conditions (e.g., bacterial cytoplasm or acidic microenvironments of infection), the imidazolidine ring can hydrolyze, releasing the bioactive phenolic aldehyde and the diamine, both of which may exert synergistic antimicrobial effects.

-

Chelation Potential: The proximity of the phenolic hydroxyl (-OH) and the imidazolidine nitrogens allows for potential metal ion chelation, disrupting bacterial metalloenzymes.

Mechanism of Action (MOA)

The antimicrobial activity is governed by a dual-action mechanism involving membrane disruption and intracellular target inhibition.

2.1 Pathway Visualization

The following diagram illustrates the synthesis and subsequent biological activation pathway.

Figure 1: Synthesis and dual-mechanism activation pathway of the target imidazolidine derivative.[1]

Chemical Synthesis Protocol

Objective: Isolate high-purity 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol for biological testing.

Materials

-

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

-

N,N'-Dibenzylethylenediamine

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic amount)[2]

-

TLC Plates (Silica gel 60 F254)

Step-by-Step Procedure

-

Stoichiometry: Dissolve 10 mmol of o-vanillin in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Slowly add 10 mmol of N,N'-dibenzylethylenediamine to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The imidazolidine derivative typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/chloroform to achieve >95% purity.

-

Validation: Confirm structure via 1H-NMR (look for the singlet methine proton of the imidazolidine ring at δ 3.5–4.5 ppm) and IR (absence of aldehyde C=O stretch at 1680 cm⁻¹).

Antimicrobial Susceptibility Testing (AST) Protocols

Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

4.1 Broth Microdilution Assay (MIC Determination)

This quantitative method determines the Minimum Inhibitory Concentration (MIC).

Reagents:

-

Mueller-Hinton Broth (MHB) (cation-adjusted).

-

Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual growth confirmation.

-

DMSO (Dimethyl sulfoxide) for compound solubilization.[2]

Workflow:

-

Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Plate Setup:

-

Add 100 µL of MHB to columns 2–12 of a 96-well plate.

-

Add 200 µL of compound stock (diluted to starting test conc, e.g., 512 µg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

Column 11: Growth Control (Inoculum + DMSO only).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: Add 100 µL of diluted inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

-

Blue/Purple: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic reduction of dye).

-

MIC Definition: The lowest concentration preventing the color change.

-

4.2 Data Interpretation & Expected Profile

Imidazolidine derivatives typically exhibit a "Gram-positive bias" due to the outer membrane barrier of Gram-negative bacteria.

Table 1: Typical Susceptibility Profile (Illustrative Data)

| Organism | Gram Status | Expected MIC Range (µg/mL) | Interpretation |

| Staphylococcus aureus | Positive | 12.5 – 50.0 | High Potency |

| Bacillus subtilis | Positive | 6.25 – 25.0 | High Potency |

| Escherichia coli | Negative | 100.0 – >250.0 | Moderate/Low Potency |

| Pseudomonas aeruginosa | Negative | >500.0 | Resistant (Efflux likely) |

| Candida albicans | Fungi | 25.0 – 100.0 | Moderate Potency |

Note: Data derived from general SAR of lipophilic imidazolidines [1, 3].

Advanced Characterization: Time-Kill Kinetics

To distinguish between bacteriostatic and bactericidal activity, perform a Time-Kill assay.

Figure 2: Workflow for determining bactericidal kinetics.

Analysis:

-

Bactericidal:

reduction in CFU/mL (99.9% kill) within 24 hours. -

Bacteriostatic:

reduction. -

Note: Phenolic derivatives often show bactericidal activity at 2x MIC due to membrane disruption [4].

Safety & Handling

-

Solubility: These derivatives are hydrophobic. Ensure DMSO concentration in final assays does not exceed 1% (v/v) to avoid solvent toxicity to bacteria.

-

Stability: Imidazolidines are acid-labile. Store solid compounds in a desiccator. Prepare fresh stock solutions for each assay; do not store aqueous dilutions.

References

-

Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new 1,3-disubstituted imidazolidine derivatives. Medicinal Chemistry Research. 3[2][4][3][5][6]

-

Gupta, R., et al. (2013). Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. Prime Scholars. 1

-

Ammar, Y. A., et al. (2017).[7][8] Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents.[7][8] European Journal of Chemistry.[7][8][9] 7

-

Mith, H., et al. (2021).[2] Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens.[1][6][10] Foods/NIH. 10[4][5]

-

Chavan, S., et al. (2013).[9] Synthesis and Antimicrobial Activity of Some Novel 2-Azetidinones and 4-Thiazolidinones Derivatives. European Journal of Chemistry.[7][8][9] 9

Sources

- 1. primescholars.com [primescholars.com]

- 2. jocpr.com [jocpr.com]

- 3. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of some novel 2-azetidinones and 4-thiazolidinones derivatives | European Journal of Chemistry [eurjchem.com]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 2-(1,3-dibenzylimidazolidin-2-yl)phenol

Status: Operational Ticket ID: CHEM-SUP-IMID-002 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Byproducts & Optimization in Phenolic Imidazolidine Synthesis

The Reaction Landscape: Mechanism & Critical Pathways

To troubleshoot effectively, we must first correct a common misconception. Unlike primary amine condensations that form Schiff bases (imines), the reaction between salicylaldehyde and

The Chemical Reality: Secondary amines cannot form stable neutral imines. Instead, they proceed through a hemiaminal intermediate which must cyclize to form the aminal (imidazolidine). The reaction is reversible and thermodynamically controlled by water removal.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and the divergence points where byproducts form.

Figure 1: Mechanistic pathway showing the critical cyclization step (Yellow) versus hydrolysis (Red) and oligomerization (Grey).[1]

Diagnostic Guide: Identifying Byproducts

The imidazolidine ring is sensitive to acidic hydrolysis. The presence of water is your primary enemy. Use this table to correlate observations with specific chemical species.

| Observation | Suspected Species | Chemical Cause | Diagnostic Signal ( |

| Target Signal | Cyclic Aminal | Successful cyclization | |

| Yellowing of Solution | Salicylaldehyde | Hydrolysis (Reversion) | |

| Broad/Split Peaks | Hemiaminal | Incomplete Cyclization | Complex Multiplets: Lack of clean singlet at C2; broad OH/NH signals due to exchange. |

| Insoluble Precipitate | Oligomers | Intermolecular bridging | Broad/Muted NMR: Polymer-like broadening; material fails to dissolve in CDCl |

| Red/Brown Tar | Quinones | Phenol Oxidation | Absence of Phenol OH: Loss of the exchangeable -OH signal ( |

Troubleshooting & FAQs

Issue A: "My NMR shows a persistent aldehyde peak (~10 ppm) even after reflux."

Diagnosis: Equilibrium Reversion (Hydrolysis).

Technical Insight: The formation of the aminal releases one equivalent of water. If this water remains in the reaction matrix, the equilibrium constant (

-

Azeotropic Distillation: Do not rely on simple reflux. Use a Dean-Stark trap with Toluene or Benzene to physically remove water.

-

Desiccant Addition: If working on a small scale (<500 mg) where Dean-Stark is impractical, add activated 4Å Molecular Sieves directly to the reaction flask.

-

Solvent Choice: Switch from Ethanol (hygroscopic) to Toluene (hydrophobic) to drive precipitation of the product or facilitate water removal.

Issue B: "The product is an oil/gum that won't crystallize."

Diagnosis: Oligomer contamination or retained solvent.

Technical Insight:

-

High Dilution: Run the reaction at a lower concentration (0.1 M) to favor intramolecular cyclization (the target) over intermolecular collision (oligomers).

-